Sclerotiamide was first isolated from the marine fungus Fusarium equiseti, which was collected from seawater samples in Chile. This compound has been linked to various fungal species, indicating that it may be produced by multiple strains within the Fusarium genus, which are known for their rich secondary metabolite profiles .
The synthesis of sclerotiamide can be approached through both natural extraction and synthetic methodologies. The natural extraction involves culturing the Fusarium species under controlled conditions to optimize yield. Synthetic routes have been explored to create analogs for further study and application.
A notable synthetic route involves the use of indole derivatives as starting materials, which undergo various transformations including prenylation and dimerization to yield sclerotiamide and its congeners. The process typically includes several steps such as oxidation and halogenation, with careful control over reaction conditions to maximize product purity .
Sclerotiamide's molecular structure features a complex arrangement typical of fungal metabolites, including multiple rings and functional groups that contribute to its biological activity. The precise molecular formula is C₁₃H₁₅N₃O.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to elucidate the structure of sclerotiamide. These methods provide critical data regarding the connectivity of atoms within the molecule and confirm its identity .
Sclerotiamide undergoes various chemical reactions that can modify its structure and potentially enhance or alter its biological activity. Key reactions include:
The reaction conditions such as temperature, solvent choice, and catalysts significantly influence the outcomes of these reactions. For instance, using manganese dioxide as an oxidizing agent has been shown to effectively convert sclerotiamide into more complex derivatives .
The mechanism of action for sclerotiamide primarily involves its interaction with biological macromolecules such as proteins and nucleic acids. It has been observed to inhibit certain proteolytic enzymes, which suggests a potential role in modulating protein degradation pathways.
In vitro studies have demonstrated that sclerotiamide exhibits cytotoxic effects against various cancer cell lines, with specific concentrations leading to significant cell death. For example, it has an effective concentration (EC50) against certain cell types in the low micromolar range .
Relevant analyses include spectrophotometric assessments to determine purity and concentration during synthesis and extraction processes .
Sclerotiamide has several promising applications in scientific research:
Sclerotiamide belongs to the prenylated notoamide-type alkaloids, a structurally complex class of fungal natural products characterized by a bicyclo[2.2.2]diazaoctane core fused with a pyranoindole system. These compounds are exclusively biosynthesized by specific filamentous fungi within the Aspergillus genus, particularly marine-derived strains of Aspergillus sclerotiorum. The type strain Aspergillus sclerotiorum LZDX-33-4, isolated from a marine gorgonian (soft coral), represents the primary source of characterized sclerotiamides [2]. Taxonomically, A. sclerotiorum resides within the:
This fungus produces sclerotia—hardened aggregates of hyphae that serve as survival structures under nutrient stress. Genomic analyses reveal that A. sclerotiorum shares significant evolutionary conservation in secondary metabolism genes with other Aspergillus species (e.g., A. fumigatus, A. niger), yet possesses unique biosynthetic capabilities linked to its ecological niche [6] [10].
Table 1: Taxonomic Classification of Sclerotiamide-Producing Fungi
Taxonomic Rank | Classification | Relevance to Sclerotiamide |
---|---|---|
Genus | Aspergillus | Primary producing organisms |
Species | sclerotiorum | Source of characterized sclerotiamides |
Strain | LZDX-33-4 | Marine-derived isolate; genome sequenced |
Habitat | Marine gorgonian | Ecological niche influencing chemical diversity |
The biosynthetic gene cluster (BGC) responsible for sclerotiamide production was identified through a combination of genome mining and chemical profiling. AntiSMASH analysis of A. sclerotiorum LZDX-33-4 revealed a 10-gene cluster (sctA-J) spanning ~25 kb, with high amino acid sequence identity (75–90%) to the notA-J cluster known for notoamide biosynthesis in Aspergillus spp. [2]. Key genes within the sct cluster include:
Transcriptional validation via RT-PCR confirmed that sctE is actively expressed under standard culture conditions. LC-MS/MS molecular networking further demonstrated that the sct cluster directs the production of sclerotiamides I–R, with masses ranging from m/z 448 to 492 [M+1]⁺ [2].
Table 2: Functional Annotation of the sct Gene Cluster
Gene | Predicted Function | Role in Sclerotiamide Biosynthesis |
---|---|---|
sctA | Regulatory protein | Cluster expression regulation |
sctB | Dehydrogenase | Oxidative modifications |
sctC | Prenyltransferase | DMAPP attachment to diketopiperazine |
sctD | Diels-Alderase (putative) | Bicyclo[2.2.2]diazaoctane core formation |
sctE | Non-ribosomal peptide synthetase (NRPS) | Diketopiperazine assembly |
sctF | Hydrolase | Scaffold tailoring |
sctG | Methyltransferase | O-methylation |
sctH | Cytochrome P450 oxidase | Oxidative ring rearrangements |
sctI | Transporter | Compound efflux |
sctJ | FAD-dependent monooxygenase | Epoxidation/aromatization |
The bicyclo[2.2.2]diazaoctane core—a defining feature of sclerotiamide—forms via an intramolecular Diels-Alder (IMDA) cyclization. This stereoselective process converts a linear tryptophan-proline diketopiperazine into the rigid polycyclic scaffold. Biochemical and bioinformatic evidence implicates SctD as the putative Diels-Alderase catalyzing this reaction. SctD shares 68% homology with NotD from Aspergillus versicolor, which has been experimentally validated as an IMDA cyclase [3].
The proposed enzymatic mechanism involves:
This step exhibits stereochemical fidelity, producing a single enantiomer in sclerotiamide versus its enantiomer in notoamide A. Such divergence arises from subtle active-site differences in the Diels-Alderases of A. sclerotiorum (SctD) versus A. versicolor (NotD) [3].
Following core cyclization, sclerotiamides undergo extensive oxidative rearrangements mediated by cytochrome P450 enzymes (e.g., SctH) and FAD-dependent oxidases (e.g., SctJ). These transformations diversify the sclerotiamide family into 10+ structural analogs (sclerotiamides I–R). Key modifications include:
Mass spectrometry (HRESIMS) and NMR analyses of sclerotiamides I–R confirm structures with molecular formulae ranging from C₂₇H₃₃N₃O₅ (sclerotiamide I) to C₂₈H₃₃N₃O₆ (sclerotiamide R). These modifications are absent in simpler notoamides, highlighting A. sclerotiorum's enzymatic versatility [2].
Table 3: Structural Modifications in Characterized Sclerotiamides
Sclerotiamide | Molecular Formula | Key Oxidative Modifications |
---|---|---|
I | C₂₇H₃₃N₃O₅ | Spiro-oxindole, 17-OH |
J | C₂₇H₃₃N₃O₆ | 12,17-Di-OH, lactone formation |
K | C₂₈H₃₃N₃O₆ | 17-OH, C-18 epoxide |
L | C₂₇H₃₁N₃O₆ | Quinone formation, 10-OH |
M | C₂₇H₃₃N₃O₅ | Aromatized pyran ring |
N | C₂₈H₃₅N₃O₆ | 17-O-acetyl, 12-OH |
O | C₂₇H₃₃N₃O₆ | 12-OH, C-19 carbonyl |
P | C₂₈H₃₃N₃O₆ | C-18 epoxide, 17-OH |
Q | C₂₇H₃₁N₃O₅ | Dehydrogenated indole |
R | C₂₈H₃₃N₃O₆ | 12-OH, rearranged furanone |
The sct cluster shares evolutionary and functional parallels with BGCs for paraherquamide (phq in Penicillium fellutanum) and notoamide (not in Aspergillus versicolor). All three pathways utilize conserved enzymatic logic to assemble the bicyclo[2.2.2]diazaoctane core but diverge in tailoring steps:
Genomic architecture comparisons reveal that the sct, not, and phq clusters maintain collinear gene orders but inhabit distinct genomic contexts. The sct cluster resides in a region with elevated RIP (Repeat-Induced Point) mutations—a fungal defense mechanism introducing A/T→G/C transitions. This may accelerate sct gene evolution, explaining sclerotiamide’s structural novelty [5].
Table 4: Comparative Analysis of Bicyclo[2.2.2]diazaoctane Alkaloid Clusters
Feature | Sclerotiamide (sct) | Notoamide (not) | Paraherquamide (phq) |
---|---|---|---|
Producing organism | Aspergillus sclerotiorum | Aspergillus versicolor | Penicillium fellutanum |
NRPS gene | sctE | notE | phqB |
Diels-Alderase | sctD (putative) | notD (confirmed) | phqD (confirmed) |
P450 oxidase | sctH (ring expansion) | notH (ring expansion) | phqF (hydroxylation) |
Reductase | Absent | Absent | phqK (piperazine reduction) |
N-methyltransferase | Absent | Absent | phqI |
RIP index | High (0.85) | Moderate (0.62) | Low (0.41) |
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